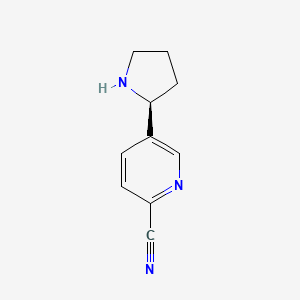
Cannabinol, tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabinol, tetrahydro- (commonly known as tetrahydrocannabinol) is a cannabinoid found in the cannabis plant. It is the principal psychoactive constituent of cannabis and one of at least 113 cannabinoids identified in the plant. The chemical formula for tetrahydrocannabinol is C21H30O2, and it is typically referred to as delta-9-tetrahydrocannabinol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabinol involves several pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches. One common method involves the reaction of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to form tetrahydrocannabinolic acid. This acid is subsequently decarboxylated to yield tetrahydrocannabinol .
Industrial Production Methods: Industrial production of tetrahydrocannabinol typically involves the extraction of cannabinoids from cannabis plants, followed by purification processes. Advanced techniques such as supercritical CO2 extraction are often employed to obtain high-purity tetrahydrocannabinol .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cannabinol, an oxidative degradation product .
Common Reagents and Conditions: Common reagents used in the reactions of tetrahydrocannabinol include sulfur for oxidation and various acids for cyclization reactions. Conditions often involve heating and the use of solvents such as methanol .
Major Products: The major products formed from the reactions of tetrahydrocannabinol include cannabinol and other cannabinoids. These products are often studied for their unique pharmacological properties .
Scientific Research Applications
Tetrahydrocannabinol has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications. In biology and medicine, tetrahydrocannabinol is researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential use in treating neurological disorders. Industrial applications include its use in the production of pharmaceuticals and as a component in various consumer products .
Mechanism of Action
Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2. These receptors are located primarily in the central nervous system and the immune system, respectively. The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered perception, mood changes, and pain relief .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetrahydrocannabinol include cannabidiol (CBD), cannabigerol (CBG), and cannabichromene (CBC). These cannabinoids share a similar chemical structure but differ in their pharmacological effects .
Uniqueness: Tetrahydrocannabinol is unique among cannabinoids due to its strong psychoactive effects, which are primarily mediated through its interaction with the CB1 receptor. This distinguishes it from other cannabinoids like cannabidiol, which does not produce significant psychoactive effects .
Properties
CAS No. |
27070-44-6 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |
InChI Key |
HGPAYXHIEJVIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


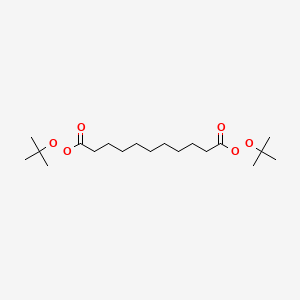


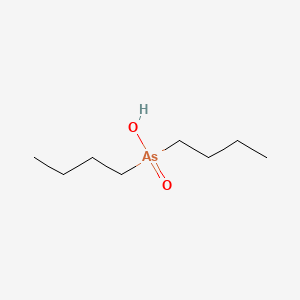
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


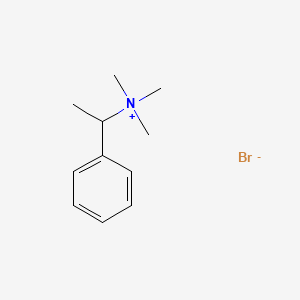

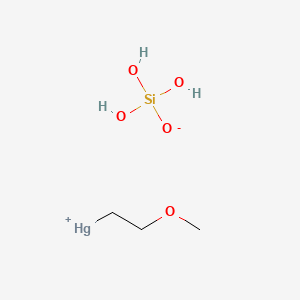
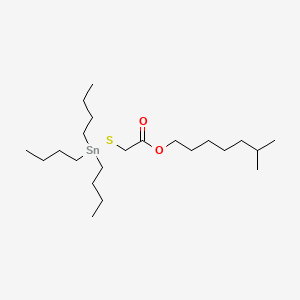
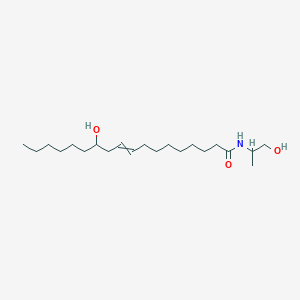
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
